チアミリン-d10 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

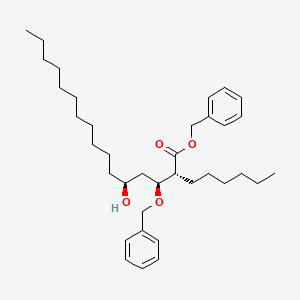

Tiamulin-d10 Hydrochloride is a deuterated form of Tiamulin, a pleuromutilin antibiotic. This compound is primarily used as an internal standard for the quantification of Tiamulin in various analytical applications, particularly in mass spectrometry. Tiamulin itself is known for its effectiveness against a range of bacterial infections, especially in veterinary medicine .

科学的研究の応用

Tiamulin-d10 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Tiamulin.

Biology: Helps in studying the pharmacokinetics and metabolism of Tiamulin in biological systems.

Medicine: Assists in the development of new antibiotics and the study of bacterial resistance mechanisms.

Industry: Used in quality control and assurance processes in pharmaceutical manufacturing.

作用機序

Target of Action

Tiamulin-d10 Hydrochloride, a derivative of Tiamulin, is a pleuromutilin antibiotic . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes , including Brachyspira hyodysenteriae . These organisms are often associated with various infections in animals, particularly in pigs and poultry .

Mode of Action

Tiamulin-d10 Hydrochloride, like Tiamulin, binds to the peptidyl transferase in the 50S ribosomal subunit . This binding inhibits protein synthesis, thereby preventing the bacteria from growing and reproducing .

Biochemical Pathways

It’s known that the inhibition of protein synthesis disrupts essential biological processes within the bacteria, leading to their eventual death .

Pharmacokinetics

Studies on tiamulin suggest that it is well absorbed when administered orally . More detailed studies are needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tiamulin-d10 Hydrochloride.

Result of Action

The primary result of Tiamulin-d10 Hydrochloride’s action is the inhibition of bacterial growth and reproduction. By binding to the peptidyl transferase in the 50S ribosomal subunit and inhibiting protein synthesis, Tiamulin-d10 Hydrochloride effectively halts the life cycle of the bacteria . This leads to a reduction in the bacterial population, aiding in the resolution of the infection.

Action Environment

The efficacy of Tiamulin-d10 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In poultry, Tiamulin interferes with the metabolism of monensin and salinomycin, and if these drugs are administered together, they can become toxic . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of Tiamulin-d10 Hydrochloride.

生化学分析

Biochemical Properties

Tiamulin-d10 Hydrochloride interacts with various biomolecules in its biochemical reactions. It undergoes phase I metabolic routes of hydroxylation in the mutilin part (the ring system), S-oxidation, and N-deethylation on the side chain . Among these, 2β- and 8α-hydroxylation and N-deethylation are the main metabolic pathways of Tiamulin-d10 Hydrochloride in farm animals .

Cellular Effects

Tiamulin-d10 Hydrochloride has significant effects on various types of cells and cellular processes. It leads to the formation of physiologically inactive polypeptide chain initiation complexes which readily decompose and do not enter the phase of peptide chain elongation . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tiamulin-d10 Hydrochloride exerts its effects at the molecular level through several mechanisms. It binds to the peptidyl transferase in the 50S ribosomal subunit to inhibit protein synthesis . This binding interaction with biomolecules leads to enzyme inhibition, impacting gene expression .

Dosage Effects in Animal Models

The effects of Tiamulin-d10 Hydrochloride vary with different dosages in animal models. For instance, to achieve a 2 log10 ccu equivalents M. gallisepticum reduction, the administered dose is expected to be 45 mg/kg b.w. for treatment of M. gallisepticum infection with an MIC90 of 0.03 μg/mL .

Metabolic Pathways

Tiamulin-d10 Hydrochloride is involved in several metabolic pathways. As mentioned earlier, it undergoes phase I metabolic routes of hydroxylation in the mutilin part, S-oxidation, and N-deethylation on the side chain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tiamulin-d10 Hydrochloride involves the incorporation of deuterium atoms into the Tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated precursor, followed by its conversion into Tiamulin-d10. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of Tiamulin-d10 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions: Tiamulin-d10 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can target the carbonyl groups.

Substitution: Common in the modification of the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

類似化合物との比較

Valnemulin: Another pleuromutilin antibiotic with similar antibacterial properties.

Retapamulin: Used in human medicine for topical infections.

Lefamulin: A newer pleuromutilin antibiotic with a broader spectrum of activity.

Uniqueness: Tiamulin-d10 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of Tiamulin is crucial .

特性

CAS番号 |

1322626-74-3 |

|---|---|

分子式 |

C28H48ClNO4S |

分子量 |

540.266 |

InChI |

InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |

InChIキー |

WRHXJTYYMRJQPZ-XAUQTLEFSA-N |

SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |

同義語 |

(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride; SQ-22947-d10; Denagard-d10; Dynamutilin-d10; Tiamutin- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)